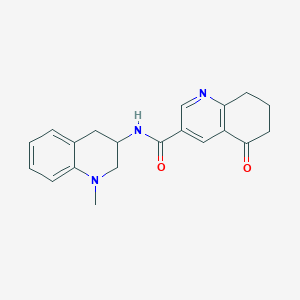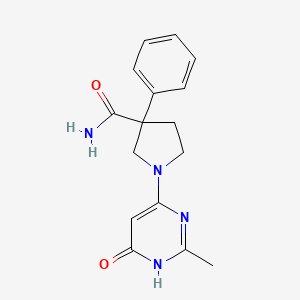
1-(2-methyl-6-oxo-1H-pyrimidin-4-yl)-3-phenylpyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methyl-6-oxo-1H-pyrimidin-4-yl)-3-phenylpyrrolidine-3-carboxamide is a chemical compound that has gained significant interest in scientific research. This compound is commonly known as MXE or methoxetamine, and it belongs to the arylcyclohexylamine class of dissociative anesthetics. MXE was first synthesized in 2010 and has since been used in various research studies due to its unique properties.
作用机制
MXE acts on the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in learning, memory, and pain perception. MXE binds to the NMDA receptor and inhibits its activity, leading to the suppression of pain signals and the induction of dissociative effects.
Biochemical and Physiological Effects:
MXE has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, dissociation, and altered perception. It has also been shown to affect the cardiovascular and respiratory systems, leading to changes in heart rate, blood pressure, and breathing patterns.
实验室实验的优点和局限性
MXE has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits potent analgesic and anesthetic effects, making it a useful tool for pain management and surgical procedures. However, MXE also has several limitations, including its potential for abuse and addiction, as well as its potential to produce adverse side effects such as cardiovascular and respiratory depression.
未来方向
There are several future directions for research involving MXE. One potential area of research is the development of novel analgesic and anesthetic drugs based on the structure of MXE. Another potential area of research is the investigation of the antidepressant and anxiolytic effects of MXE, with the goal of developing new treatments for depression and anxiety disorders. Additionally, further research is needed to better understand the long-term effects of MXE on the cardiovascular and respiratory systems, as well as its potential for abuse and addiction.
合成方法
MXE can be synthesized through a multi-step process that involves the reaction of 3-methoxyphenylacetonitrile with 2-amino-5-methylpyrimidine, followed by a series of chemical reactions involving pyrrolidine and carboxamide groups. The final product is obtained through purification and crystallization techniques.
科学研究应用
MXE has been used in various research studies due to its unique properties. It has been shown to exhibit potent analgesic and anesthetic effects, making it a potential candidate for pain management and surgical procedures. MXE has also been studied for its potential use in treating depression and anxiety disorders, as it has been shown to exhibit antidepressant and anxiolytic effects in animal models.
属性
IUPAC Name |
1-(2-methyl-6-oxo-1H-pyrimidin-4-yl)-3-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11-18-13(9-14(21)19-11)20-8-7-16(10-20,15(17)22)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H2,17,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQBLMIYHOEAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)N2CCC(C2)(C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-6-oxo-1H-pyrimidin-4-yl)-3-phenylpyrrolidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide](/img/structure/B7435752.png)
![N-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435756.png)
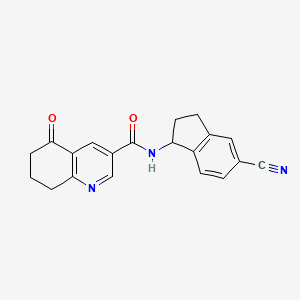
![[3-Benzyl-5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B7435763.png)
![N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]-4-cyclopropyl-1,3-oxazole-5-carboxamide](/img/structure/B7435773.png)
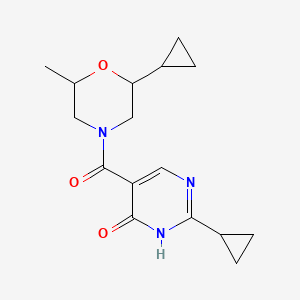
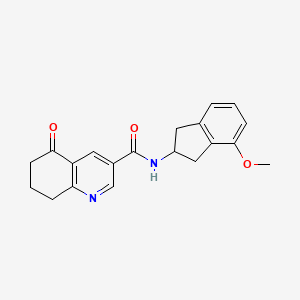
![[1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol](/img/structure/B7435798.png)
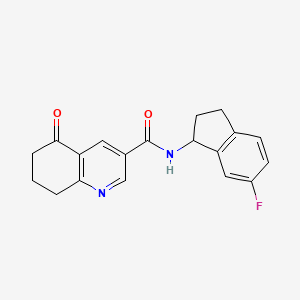
![3-[[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B7435809.png)
![Ethyl 3-[[2-(2-methylpyrazol-3-yl)morpholine-4-carbonyl]amino]pyrrolidine-1-carboxylate](/img/structure/B7435823.png)
![methyl 4-[4-(1H-pyrazol-4-ylmethyl)piperazine-1-carbonyl]piperidine-1-carboxylate](/img/structure/B7435825.png)
